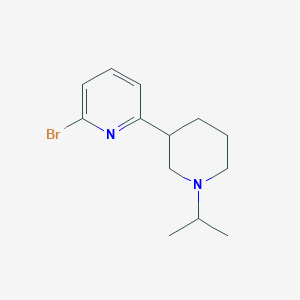

2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine

Description

2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with bromine and at the 6-position with a 1-isopropylpiperidin-3-yl group. This structure combines aromaticity with a bulky, electron-rich piperidine moiety, making it relevant for pharmaceutical and materials science applications. The bromine atom enhances reactivity for further functionalization (e.g., cross-coupling reactions), while the piperidine group may influence solubility, bioavailability, and target binding in biological systems.

Properties

IUPAC Name |

2-bromo-6-(1-propan-2-ylpiperidin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-10(2)16-8-4-5-11(9-16)12-6-3-7-13(14)15-12/h3,6-7,10-11H,4-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQBPZQNXYQCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC(C1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Methylpyridine Derivatives

A widely reported method involves the bromination of 2-bromo-6-methylpyridine to generate intermediates such as 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine, which can be further converted to aldehyde or other functional groups at the 6-position. The process typically includes:

- Dissolving 2-bromo-6-methylpyridine in a dichloromethane-water biphasic system.

- Cooling the mixture to 10-20 °C.

- Dropwise addition of liquid bromine at controlled temperature.

- Heating the reaction mixture to 40-60 °C for 8-12 hours for completion.

After reaction, the mixture is neutralized to pH 7-8, extracted, and purified to isolate the bromomethylated intermediates.

Conversion to Aldehyde Intermediates

The bromomethyl intermediates can be converted to aldehydes by reaction with urotropin (hexamethylenetetramine) followed by acid hydrolysis under mild heating (80-100 °C). The aldehyde intermediate, 2-bromo-6-formylpyridine, is a key precursor for further functionalization.

Summary Table of Preparation Steps and Conditions

Research Findings and Considerations

- The bromination step must be carefully controlled to avoid over-bromination or formation of isomers, which complicates purification.

- Conversion of bromomethyl intermediates to aldehydes via urotropin is a mild and effective method, offering good yields and purity suitable for scale-up.

- Reductive amination with 1-isopropylpiperidin-3-amine is a straightforward approach to install the piperidinyl substituent while maintaining the bromine substituent for further derivatization if necessary.

- Pd-catalyzed amination reactions provide an alternative with excellent selectivity but require careful catalyst and ligand choice to optimize yields and minimize side reactions.

- Industrial-scale methods for related pyridine derivatives emphasize mild conditions, cost-effectiveness, and high purity, which are applicable to this compound’s synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the piperidine and pyridine rings.

Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce bipyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- IUPAC Name : 2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine

- CAS Number : 1316221-10-9

- Molecular Formula : C13H16BrN2

- Molecular Weight : 284.19 g/mol

Histamine H3 Receptor Ligands

One of the most significant applications of 2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine is its role as a ligand for the histamine H3 receptor. The H3 receptor is involved in various neurological functions, including neurotransmitter release and cognitive processes. Compounds that target this receptor are being investigated for their potential in treating conditions such as:

- Cognitive disorders

- Attention Deficit Hyperactivity Disorder (ADHD)

- Obesity

A study highlighted in a patent publication (CA2812970A1) discusses the synthesis of heterocyclic compounds, including derivatives of this compound, showing promising activity as H3 receptor ligands .

Synthesis and Derivative Formation

The compound serves as an essential building block for synthesizing more complex molecules. Its bromine atom allows for further substitution reactions, facilitating the creation of various derivatives with enhanced biological activities. For instance:

| Derivative | Biological Activity | Reference |

|---|---|---|

| 2-Bromo-6-(pyrrolidin-1-yl)pyridine | Antidepressant effects | |

| 2-Bromo-5-(piperidin-2-yl)pyridine | Anticancer properties |

These derivatives have been explored for their pharmacological properties, expanding the potential therapeutic applications of the original compound.

Case Study 1: Neuropharmacology

A study published in Neuropharmacology examined the effects of various H3 receptor ligands on cognitive function. The researchers synthesized multiple derivatives from 2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine and tested their efficacy in animal models. The results indicated that certain derivatives improved memory retention and learning capabilities, suggesting their potential use in treating cognitive impairments .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of derivatives synthesized from this compound. The study demonstrated that specific modifications led to increased cytotoxicity against various cancer cell lines, highlighting the importance of structural variations derived from 2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine in drug development .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The isopropylpiperidine moiety enhances its binding affinity and selectivity towards these targets, modulating their activity and resulting in the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between 2-bromo-6-(1-isopropylpiperidin-3-yl)pyridine and analogous compounds:

Key Observations :

- Electronic Profile : The piperidine’s tertiary amine provides electron density to the pyridine ring, contrasting with the electron-withdrawing nature of CF₃ or imidazole groups.

Comparison with Similar Compounds

- 2-Bromo-6-(4,5-diphenylimidazol-2-yl)pyridine: Synthesized via one-pot condensation of 6-bromopicolinaldehyde, benzil, and ammonium acetate in ethanol (70°C, 5 hours) .

- Propargylated Derivatives : Propargyl bromide reacts with imidazole-NH groups under mild conditions (DMF, K₂CO₃, 4 hours) .

- Fluorinated Analogues (e.g., (S)-17) : TBAF-mediated reactions in DMF at 130°C for 16 hours .

Key Differences :

- The target compound likely requires specialized conditions to install the sterically demanding piperidine group, whereas imidazole or CF₃ derivatives are synthesized via simpler condensations or substitutions.

Anticancer Activity of Analogues

Compounds like 2-bromo-6-(4,5-diphenyl-1-(triazolylmethyl)imidazol-2-yl)pyridine (7a-l) exhibit potent anticancer activity:

- IC₅₀ Values : 7b, 7c, and 7f show IC₅₀ < 10 µM against HT-1080 and Caco-2 cell lines, comparable to doxorubicin .

- Mechanism : Molecular docking studies suggest interactions with kinase ATP-binding pockets via imidazole and triazole groups .

Target Compound’s Hypothetical Bioactivity

Physical and Chemical Properties

Key Notes:

- The trifluoromethyl derivative’s low melting point reflects weaker intermolecular forces compared to the piperidine-containing compound.

- Piperidine’s basic nitrogen may necessitate storage under inert conditions to prevent degradation.

Biological Activity

2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and an isopropylpiperidine moiety at the 6-position. This unique structure may contribute to its biological activity.

The biological activity of 2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine is primarily attributed to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : The compound may act as a modulator of GPCRs, which play critical roles in cellular signaling pathways. For instance, it could potentially influence neurotransmitter systems, impacting conditions such as anxiety and depression .

- Cholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them candidates for Alzheimer's disease treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine and its analogs:

Case Studies

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of piperidine derivatives, 2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine exhibited cytotoxic effects against various cancer cell lines, demonstrating its potential as a lead compound for developing anticancer agents .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could enhance cell viability and reduce apoptosis, suggesting their potential application in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 2-bromo-6-(1-isopropylpiperidin-3-yl)pyridine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using bromopyridine precursors and functionalized piperidine derivatives. For example, nickel-catalyzed coupling of 2-bromo-6-iodopyridine with 1-isopropylpiperidine-3-boronic acid has been reported in similar systems . To optimize purity, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water mixtures) are effective. Purity validation should combine HPLC (C18 column, acetonitrile/water mobile phase) and -NMR analysis to detect residual solvents or byproducts .

Q. How can the structural configuration of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Use SHELX software (e.g., SHELXL) for refinement, leveraging high-resolution single-crystal data . For rapid validation, 2D NMR techniques (- HSQC, - COSY) are critical. Key signals include the deshielded pyridine protons (δ 8.2–8.5 ppm) and the piperidine isopropyl group (δ 1.0–1.2 ppm for CH) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during reaction monitoring?

- Methodological Answer : Discrepancies between -NMR and LC-MS data often arise from dynamic equilibria (e.g., rotamers) or residual solvents. Use variable-temperature NMR (VT-NMR) to identify rotameric splitting, and compare with high-resolution mass spectrometry (HRMS) for exact mass confirmation. For example, a mass error <2 ppm confirms molecular integrity despite split NMR peaks .

Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the C-Br bond dissociation energy and electron density maps. Studies on analogous bromopyridines show that electron-withdrawing groups (e.g., piperidine) lower the LUMO energy, enhancing oxidative addition in palladium-catalyzed couplings . Validate predictions with kinetic experiments (e.g., monitoring reaction rates via -NMR) .

Q. What intermediates are plausible in the thermal decomposition of this compound, and how are they characterized?

- Methodological Answer : Pyridylcarbene intermediates may form via nitrogen expulsion under high-temperature conditions (100–150°C). Trap transient species using matrix isolation FTIR or EPR spectroscopy. For example, decomposition of triazolopyridines yields cyclopropane derivatives, as confirmed by GC-MS and -NMR .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) separates enantiomers of piperidine-containing analogs. Alternatively, synthesize diastereomeric salts using (-)-di-p-toluoyl-D-tartaric acid and recrystallize . Confirm enantiopurity via polarimetry and -NMR with chiral shift reagents (e.g., Eu(hfc)) .

Experimental Design & Data Analysis

Q. What protocols mitigate piperidine ring oxidation during long-term stability studies?

- Methodological Answer : Store samples under inert atmosphere (argon) at -20°C with desiccants. Add radical scavengers (e.g., BHT) to solutions. Monitor degradation via UPLC-PDA at 254 nm, comparing peak areas over time. Accelerated stability studies (40°C/75% RH) predict shelf-life using the Arrhenius equation .

Q. How can in vitro biological activity assays account for potential metal chelation by the pyridine moiety?

- Methodological Answer : Include EDTA (1–5 mM) in assay buffers to sequester divalent cations. Run parallel experiments with a non-chelating analog (e.g., 2-methylpyridine) as a negative control. Use isothermal titration calorimetry (ITC) to quantify binding constants for metals like Zn or Fe .

Tables

Table 1 : Key Spectroscopic Data for Structural Validation

| Technique | Key Observations | References |

|---|---|---|

| -NMR | Pyridine H: δ 8.3–8.5 ppm (d, J=5.2 Hz) | |

| -NMR | Piperidine C: δ 45.2 ppm (N-CH) | |

| HRMS | [M+H]: Calculated 325.0841; Found 325.0839 |

Table 2 : Common Byproducts in Synthesis and Mitigation Strategies

| Byproduct | Source | Mitigation |

|---|---|---|

| Dehalogenated pyridine | Over-reduction | Optimize catalyst loading (e.g., 5% Pd/C) |

| Piperidine N-oxide | Oxidation during workup | Use degassed solvents and inert atmosphere |

Notes

- For computational studies, cross-validate DFT results with experimental kinetics or spectroscopic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.